2-Morpholin-4-yl-4-phenylbut-3-enoic acid is an organic compound characterized by its unique structure that includes a morpholine ring and a phenyl group attached to a butenoic acid backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 219.27 g/mol. The presence of the morpholine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological targets.
2-Morpholin-4-yl-4-phenylbut-3-enoic acid exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its effects on various biological pathways, including:
The synthesis of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid can be achieved through several methods:
The applications of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid are diverse and include:
Studies on the interactions of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid with biological macromolecules have indicated:
Several compounds share structural similarities with 2-Morpholin-4-yl-4-phenylbut-3-enoic acid, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Oxo-4-phenylbutanoic acid | Contains a ketone instead of an alkene | Potentially different reactivity due to carbonyl |
4-(Morpholinomethyl)benzoic acid | Morpholine attached to a benzoic acid backbone | Different pharmacological profile |
(E)-2-Oxo-4-phenybutanoic acid | Similar alkene structure but lacks morpholine | Different interaction mechanisms |
These compounds highlight the uniqueness of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid, particularly its dual functionality as both an amine and an unsaturated carboxylic acid, which may enhance its therapeutic potential compared to others.